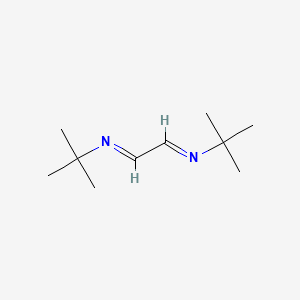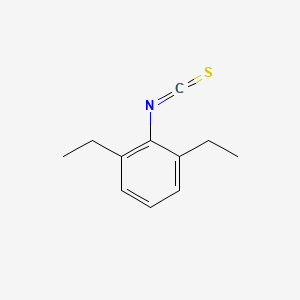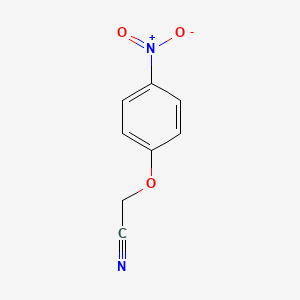
Ethyl 8-quinolinecarboxylate
描述
Ethyl 8-quinolinecarboxylate is a chemical compound with the molecular formula C12H11NO2. It is an ester derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its versatile nature and unique properties, making it a valuable substance in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 8-quinolinecarboxylate can be synthesized through several methods. One common approach involves the reaction of 8-hydroxyquinoline with ethyl chloroformate in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions in an organic solvent like acetone . Another method involves the Friedländer synthesis, where an o-aminoacetophenone derivative reacts with an enolisable ketone in the presence of a catalyst such as molecular iodine in ethanol .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of recyclable catalysts and solvent-free conditions is also explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions: Ethyl 8-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-8-carboxylic acid.
Reduction: Reduction reactions can yield quinoline derivatives with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-8-carboxylic acid.
Reduction: Various quinoline derivatives.
Substitution: Substituted quinoline compounds with diverse functional groups.
科学研究应用
Ethyl 8-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: It serves as a precursor for biologically active molecules with potential antibacterial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug discovery, particularly for developing antimalarial and anti-inflammatory agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of ethyl 8-quinolinecarboxylate involves its interaction with various molecular targets and pathways. It can bind to metal ions, forming complexes that exhibit biological activity. These complexes can interfere with enzymatic processes, disrupt cellular functions, and induce apoptosis in cancer cells. The compound’s ability to chelate metal ions also makes it useful in studying metal-dependent biological processes .
相似化合物的比较
Quinoline-3-carboxylates: These compounds share a similar quinoline backbone but differ in the position of the carboxylate group.
Ethyl 2-quinolinecarboxylate: Another ester derivative with the carboxylate group at the 2-position.
Ethyl 4-quinolinecarboxylate: Similar structure with the carboxylate group at the 4-position.
Uniqueness: Ethyl 8-quinolinecarboxylate is unique due to its specific position of the carboxylate group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s ability to form complexes, interact with biological targets, and exhibit pharmacological effects .
属性
IUPAC Name |
ethyl quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLGTEPKKMWKPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80180314 | |
| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25635-22-7 | |
| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025635227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80180314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















